molecular formula C7H12ClNO2 B2762100 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride CAS No. 2137944-58-0

5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride

Cat. No.: B2762100
CAS No.: 2137944-58-0
M. Wt: 177.63
InChI Key: MDCRCTKDBAHJSN-UHFFFAOYSA-N
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Description

5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H11NO2·HCl. It is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing both amine and carboxylic acid functional groups. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted spirocyclic compounds .

Scientific Research Applications

5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride is unique due to its specific spirocyclic structure and the presence of both amine and carboxylic acid functional groups.

Properties

IUPAC Name

5-azaspiro[2.4]heptane-7-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)5-3-8-4-7(5)1-2-7;/h5,8H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCRCTKDBAHJSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137944-58-0
Record name 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride
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